molecular formula C16H17N3O2 B2461428 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide CAS No. 2380078-13-5

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2461428
CAS No.: 2380078-13-5
M. Wt: 283.331
InChI Key: IRASOIOSGUTILF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 6-Cyclopropyl-N-(2-hydroxy-5-methylphenyl)pyrimidine-4-carboxamide.

    Reduction: Formation of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It can be used as a probe to study cellular processes and pathways.

    Industrial Applications: Its unique structural properties can be utilized in the design of new materials or catalysts.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(5-methylphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(2-methoxy-5-chlorophenyl)pyrimidine-4-carboxamide

Uniqueness

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclopropyl group adds to its structural rigidity and potential for specific interactions with molecular targets.

Properties

IUPAC Name

6-cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-3-6-15(21-2)13(7-10)19-16(20)14-8-12(11-4-5-11)17-9-18-14/h3,6-9,11H,4-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRASOIOSGUTILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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